(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol

Opioid receptor binding Stereochemistry-activity relationship Acetylmethadol pharmacology

(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol (CAS 14019-10-4), also designated (-)-α-methadol or levomethadyl, is a synthetic diphenylheptane opioid belonging to the methadone structural class. It is the levorotatory enantiomer of α-methadol and serves as the primary pharmacologically active metabolite of levomethadyl acetate (LAAM, (-)-α-acetylmethadol), a long-acting opioid agonist historically used for maintenance therapy of opioid dependence.

Molecular Formula C21H29NO
Molecular Weight 311.5 g/mol
CAS No. 14019-10-4
Cat. No. B12767010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol
CAS14019-10-4
Molecular FormulaC21H29NO
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O
InChIInChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m0/s1
InChIKeyQIRAYNIFEOXSPW-PXNSSMCTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol 14019-10-4: Stereochemically Defined Opioid Agonist and LAAM Active Metabolite for Mu-Opioid Receptor Research and Bioanalytical Reference Standards


(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol (CAS 14019-10-4), also designated (-)-α-methadol or levomethadyl, is a synthetic diphenylheptane opioid belonging to the methadone structural class. It is the levorotatory enantiomer of α-methadol and serves as the primary pharmacologically active metabolite of levomethadyl acetate (LAAM, (-)-α-acetylmethadol), a long-acting opioid agonist historically used for maintenance therapy of opioid dependence [1]. The compound acts as a full-efficacy agonist at the μ-opioid receptor (MOR), distinguishing it from the d-isomer which exhibits only partial agonist activity [2]. Its molecular formula is C₂₁H₂₉NO (MW 311.5 g/mol), and its defined (3S,6S) stereochemistry is critical to both its receptor pharmacology and its metabolic fate in vivo .

Why Racemic Methadol or (+)-α-Methadol Cannot Substitute for (-)-α-Methadol in Quantitative Mu-Opioid Agonist Applications


The methadol family presents an unusual pharmacologic inversion: the relative agonist activities of the (-)- and (+)-α-methadol enantiomers are reversed upon acetylation. (-)-α-Methadol is more effective than (+)-α-methadol at binding to opiate receptors in its free alcohol form, but upon acetylation to α-acetylmethadol, the (+)-acetylated derivative surpasses the (-)-acetylated derivative in opiate receptor affinity [1]. This stereochemically dependent activity inversion means that procurement of the racemic mixture (dimepheptanol) or a single isomer without verified stereochemistry introduces uncontrolled pharmacologic variability in any receptor binding, functional, or metabolic assay. Furthermore, β-methadol (betamethadol), a structural isomer with inverted stereochemistry at the C-6 carbon, possesses a distinct pharmacological profile and cannot be interchanged for quantitative structure-activity relationship (SAR) studies targeting the (-)-α-configuration [2]. For bioanalytical applications, (-)-α-methadol is a minor yet forensically specific metabolite detected in approximately 12% of oral fluid specimens from methadone-maintained patients, making it a discriminating marker distinct from the major EDDP metabolite [3].

Quantitative Head-to-Head Evidence: Where (-)-α-Methadol (CAS 14019-10-4) Demonstrates Measurable Differentiation from Its Closest Analogs


Reversible Stereochemical Activity Inversion Upon Acetylation: (-)-α-Methadol vs. (+)-α-Methadol and Their Acetylated Derivatives

The opioid receptor binding activities of (-)-α-methadol and (+)-α-methadol exhibit a unique stereochemical inversion upon acetylation. In the free alcohol form, (-)-α-methadol is more effective than (+)-α-methadol in binding to opiate receptors. However, upon acetylation, α-d-acetylmethadol (derived from (+)-α-methadol) becomes more effective than α-l-acetylmethadol (derived from (-)-α-methadol) in competing for both ³H-dihydromorphine (³H-DHM) and ³H-naloxone (³H-NLX) binding sites in rat brain homogenate [1]. This compound-specific effect was confirmed by N-demethylation studies showing that α-l-acetylmethadol affinity increases with N-demethylation, whereas α-d-acetylmethadol affinity decreases following N-demethylation—a divergent metabolic trajectory directly traceable to the starting stereochemistry of (-)-α-methadol .

Opioid receptor binding Stereochemistry-activity relationship Acetylmethadol pharmacology

Active Metabolite of LAAM with Extended Pharmacokinetic Half-Life: (-)-α-Methadol (norLAAM) vs. LAAM and dinorLAAM Plasma Persistence

(-)-α-Methadol, after N-demethylation to norLAAM, exhibits the longest biological half-life among the LAAM metabolic sequence. In a comparative pharmacokinetic study, norLAAM demonstrated a plasma half-life of 11.7 hours, compared to 6.5 hours for the parent LAAM and 3.6 hours for the subsequent dinorLAAM metabolite [1]. This extended half-life of the (-)-α-methadol-derived norLAAM species is the principal pharmacokinetic driver enabling LAAM's clinical three-times-per-week dosing schedule, which was demonstrated to be equivalent to daily methadone dosing (80 mg LAAM three times weekly ≈ 100 mg methadone daily) in a randomized clinical trial [2].

Pharmacokinetics Metabolite half-life LAAM metabolism Opioid substitution therapy

Metabolic Stability Advantage of Alcohol Reduction Product: (-)-α-Methadol vs. Methadone N-Demethylation and Cyclization to Inactive EDDP

Methadone undergoes primary hepatic N-demethylation followed by spontaneous cyclization to form 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), an inactive metabolite that constitutes the major excretory product [1]. EDDP is devoid of opioid agonist activity and serves purely as an elimination product. In contrast, (-)-α-methadol, formed via ketone reduction of methadone, retains the open-chain heptanol structure and full μ-opioid agonist activity. While methadone is sequentially converted to EDDP and EMDP (both inactive at opiate receptors), (-)-α-methadol and its N-demethylated derivative norLAAM remain active opioid agonists [2]. This divergent metabolic fate—cyclization to inactive pyrrolidine for methadone versus retention of active amino-alcohol for (-)-α-methadol—creates fundamentally different pharmacodynamic profiles from the same precursor scaffold [3].

Drug metabolism CYP450 Metabolic stability Methadone cyclization

Defined Full-Efficacy Mu-Opioid Agonist Profile: (-)-α-Methadol vs. d-Isomer Partial Agonist Activity

In vivo antinociceptive characterization in rats demonstrates that the l-isomer of the methadone series functions as a full-efficacy μ-opioid agonist, whereas the d-isomer exhibits only partial agonist activity with limited efficacy at higher stimulus intensities [1]. Using a warm water tail withdrawal assay, l-methadone produced robust antinociception at doses of 0.1–5.6 mg/kg (s.c.) at both 50°C and 55°C stimulus intensities. In contrast, d-methadone required 3.0–56.0 mg/kg (s.c.) and its efficacy was significantly limited at 55°C, consistent with partial agonist pharmacology [2]. This full-versus-partial agonist distinction extends to the methadol series, where (-)-α-methadol retains full-efficacy agonist character while (+)-α-methadol and its derivatives show lower efficacy [3].

Mu-opioid receptor Full agonist Partial agonist Structure-activity relationship

Highest-Value Application Scenarios for (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol (CAS 14019-10-4) Based on Differential Evidence


LAAM Metabolic Pathway Quantification: LC-MS/MS Reference Standard for norLAAM and dinorLAAM Pharmacokinetic Studies

(-)-α-Methadol serves as the essential reference standard for quantifying the active norLAAM metabolite that drives LAAM's extended 11.7-hour half-life. LC-MS/MS methods require this compound as a certified analytical standard to measure norLAAM plasma concentrations in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies [1]. Its use is critical given that norLAAM penetrates tissues more extensively than LAAM or dinorLAAM and that its 3.25-fold longer half-life relative to dinorLAAM is the kinetic basis for LAAM's three-times-weekly dosing schedule [2].

Stereochemistry-Dependent Opioid Receptor Pharmacology: Mu-Opioid Agonist SAR and Prodrug Design

The unique acetylation-dependent activity inversion between (-)- and (+)-α-methadol enantiomers makes this compound indispensable for SAR studies exploring stereochemical determinants of μ-opioid receptor activation. Researchers investigating prodrug design, biased agonism, or functional selectivity at MOR require the single (-)-enantiomer to establish baseline full-agonist pharmacological parameters without partial agonist contamination from the d-isomer [1]. This is especially relevant given that (-)-α-methadol-derived N-allyl and N-cyclopropylmethyl analogs have been specifically synthesized and evaluated for agonist/antagonist activity, demonstrating that all modifications of the (-)-scaffold retain opioid agonist character [2].

Forensic Toxicology Discrimination: Methadol vs. EDDP Pathway-Specific Biomarker in Oral Fluid and Urine Drug Testing

In forensic and clinical toxicology, (-)-α-methadol (methadol) is detected in only approximately 12% of oral fluid specimens from methadone-maintained patients, in contrast to the major metabolite EDDP which is present in 88% of specimens [1]. This differential detectability makes methadol a pathway-specific biomarker capable of distinguishing individuals with enhanced reductive methadone metabolism (alcohol pathway) from those primarily undergoing N-demethylation to EDDP. Procurement of pure (-)-α-methadol as a reference standard enables accurate identification and quantification of this minor but forensically informative metabolite [2].

Metabolic Stability and CYP Phenotyping: Alcohol vs. Ketone Substrate Differentiation for CYP3A4/CYP2B6 Activity Assays

(-)-α-Methadol, as the alcohol reduction product of methadone, provides a metabolically distinct substrate for CYP phenotyping studies. Unlike methadone, which undergoes N-demethylation and spontaneous cyclization to the inactive EDDP pyrrolidine, (-)-α-methadol is metabolized via a pathway that retains active open-chain amino-alcohol metabolites [1]. This divergence is governed primarily by CYP3A4 and CYP2B6, the same isoforms responsible for methadone metabolism, allowing researchers to use (-)-α-methadol as a comparative substrate to dissect the structural determinants governing cyclization versus linear N-demethylation outcomes [2]. Such studies are directly relevant to understanding inter-individual variability in opioid metabolism and predicting drug-drug interaction liabilities [3].

Quote Request

Request a Quote for (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.